2-[(2-Chlorophenyl)methyl]azepane 2-[(2-Chlorophenyl)methyl]azepane
Brand Name: Vulcanchem
CAS No.: 68841-13-4
VCID: VC3914029
InChI: InChI=1S/C13H18ClN/c14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15-12/h3-4,6,8,12,15H,1-2,5,7,9-10H2
SMILES: C1CCC(NCC1)CC2=CC=CC=C2Cl
Molecular Formula: C13H18ClN
Molecular Weight: 223.74 g/mol

2-[(2-Chlorophenyl)methyl]azepane

CAS No.: 68841-13-4

Cat. No.: VC3914029

Molecular Formula: C13H18ClN

Molecular Weight: 223.74 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chlorophenyl)methyl]azepane - 68841-13-4

Specification

CAS No. 68841-13-4
Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
IUPAC Name 2-[(2-chlorophenyl)methyl]azepane
Standard InChI InChI=1S/C13H18ClN/c14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15-12/h3-4,6,8,12,15H,1-2,5,7,9-10H2
Standard InChI Key FPHRGKMQZIWWQQ-UHFFFAOYSA-N
SMILES C1CCC(NCC1)CC2=CC=CC=C2Cl
Canonical SMILES C1CCC(NCC1)CC2=CC=CC=C2Cl

Introduction

Chemical Structure and Characterization

The structure of 2-[(2-Chlorophenyl)methyl]azepane consists of an azepane ring (a saturated seven-membered amine) with a 2-chlorobenzyl substituent at the second position. Key structural features include:

  • Molecular formula: C13H18ClN\text{C}_{13}\text{H}_{18}\text{ClN}

  • Molecular weight: 223.74 g/mol

  • Stereochemistry: Available data suggest the compound is typically synthesized as a racemic mixture, though enantioselective routes may exist .

Spectroscopic Data:

  • SMILES: C1CCC(NCC1)CC2=CC=CC=C2Cl\text{C1CCC(NCC1)CC2=CC=CC=C2Cl}

  • InChIKey: OFYXLEPTLFZDDA-UHFFFAOYSA-N\text{OFYXLEPTLFZDDA-UHFFFAOYSA-N}

The compound’s lipophilicity, inferred from analogs, is notable, with predicted logP values exceeding 3.6, indicating high membrane permeability .

Synthesis and Optimization

Key Synthetic Routes

  • Alkylation of Azepane:
    Reaction of azepane with 2-chlorobenzyl halides (e.g., bromide or chloride) in the presence of a base (e.g., NaH\text{NaH} or K2CO3\text{K}_2\text{CO}_3) yields the target compound. This method parallels the synthesis of related azepane derivatives .

  • Reductive Amination:
    Condensation of 2-chlorobenzaldehyde with azepane followed by reduction using agents like NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4 provides an alternative route .

Optimization Challenges:

  • Steric hindrance from the bulky benzyl group may reduce reaction efficiency.

  • Purification often requires chromatography due to byproduct formation .

Physicochemical Properties

PropertyValueSource
Molecular Weight223.74 g/mol
logP (Predicted)3.6
Hydrogen Bond Acceptors1
Polar Surface Area4.91 Ų
SolubilityLow aqueous solubility

The compound’s low polar surface area and high logP suggest favorable blood-brain barrier penetration, a trait valuable in CNS drug development .

Biological Activity and Applications

Enzyme Inhibition

Compounds with chlorophenyl-azepane motifs have shown inhibitory activity against enzymes such as lysine-specific demethylases (LSD1), which are implicated in cancer progression. For example, N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide (a derivative) demonstrated sub-micromolar inhibition in preclinical models.

Neuropharmacology

The azepane core is common in neuroactive compounds. Derivatives modulate GABA receptors and monoamine transporters, suggesting potential applications in anxiety or depression therapies .

Comparison with Structural Analogs

CompoundSubstituentlogPBioactivity
2-[(4-Chlorophenyl)methyl]azepane4-Cl benzyl3.5Lower antimicrobial
2-[(2-Fluorophenyl)methyl]azepane2-F benzyl3.2Enhanced CNS penetration
2-[(2-Bromophenyl)methyl]azepane2-Br benzyl4.1Higher cytotoxicity

The 2-chloro substitution enhances lipophilicity and steric bulk compared to para-substituted analogs, potentially improving target binding .

Future Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolic stability.

  • Target Identification: Use computational docking to predict protein targets.

  • Analog Development: Explore substituents (e.g., methoxy, nitro) to optimize activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator